3-BENZAMIDOPHENYL 5-(DIETHYLSULFAMOYL)-2-METHYLBENZOATE
Overview
Description
3-BENZAMIDOPHENYL 5-(DIETHYLSULFAMOYL)-2-METHYLBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDOPHENYL 5-(DIETHYLSULFAMOYL)-2-METHYLBENZOATE typically involves multi-step organic reactions. One common method involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide and ethanol. This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Another approach involves the reaction of benzoyl isothiocyanate with ethyl cyanoacetate, followed by alkylation with methyl iodide and reaction with hydrazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDOPHENYL 5-(DIETHYLSULFAMOYL)-2-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-BENZAMIDOPHENYL 5-(DIETHYLSULFAMOYL)-2-METHYLBENZOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-BENZAMIDOPHENYL 5-(DIETHYLSULFAMOYL)-2-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The benzamide and sulfonamide groups are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds like N-phenylbenzamide and N-methylbenzamide share structural similarities and exhibit similar chemical properties.
Sulfonamide derivatives: Compounds such as sulfanilamide and sulfamethoxazole are structurally related and have comparable biological activities.
Uniqueness
3-BENZAMIDOPHENYL 5-(DIETHYLSULFAMOYL)-2-METHYLBENZOATE is unique due to its combination of benzamide and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3-benzamidophenyl) 5-(diethylsulfamoyl)-2-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-4-27(5-2)33(30,31)22-15-14-18(3)23(17-22)25(29)32-21-13-9-12-20(16-21)26-24(28)19-10-7-6-8-11-19/h6-17H,4-5H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGLVTPWEUTPRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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